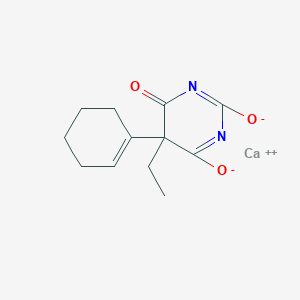
Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt is a derivative of barbituric acid, a compound known for its use in the synthesis of barbiturate drugs. These drugs have historically been used as sedatives and anesthetics. The specific compound features a cyclohexenyl group and an ethyl group attached to the barbituric acid core, with calcium as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the specific compound, 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid, the synthesis may involve the following steps:
Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.
Alkylation: The barbituric acid is then alkylated with ethyl bromide to introduce the ethyl group.
Cyclohexenyl Group Introduction:
Formation of Calcium Salt: The final step involves the neutralization of the barbituric acid derivative with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of cyclohexenone derivatives.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the barbituric acid core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, organometallic reagents.
Major Products
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various alkylated barbituric acid derivatives.
Scientific Research Applications
Barbituric acid derivatives, including 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid, have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Investigated for their sedative and anesthetic properties, as well as potential anticonvulsant activity.
Industry: Utilized in the production of pharmaceuticals and as precursors for other chemical compounds.
Mechanism of Action
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. They act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The specific molecular targets include the GABA_A receptor subunits, which are involved in the regulation of neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Hexobarbital: A barbiturate with similar sedative properties.
Phenobarbital: Another barbiturate used as an anticonvulsant.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness
The presence of the cyclohexenyl group in 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid distinguishes it from other barbiturates, potentially altering its pharmacokinetic and pharmacodynamic properties. This structural uniqueness may influence its binding affinity to GABA receptors and its metabolic stability.
Properties
CAS No. |
5897-20-1 |
|---|---|
Molecular Formula |
C12H14CaN2O3 |
Molecular Weight |
274.33 g/mol |
IUPAC Name |
calcium;5-(cyclohexen-1-yl)-5-ethyl-6-oxopyrimidine-2,4-diolate |
InChI |
InChI=1S/C12H16N2O3.Ca/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17);/q;+2/p-2 |
InChI Key |
WLFGRJGVFJFWQK-UHFFFAOYSA-L |
Canonical SMILES |
CCC1(C(=NC(=NC1=O)[O-])[O-])C2=CCCCC2.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


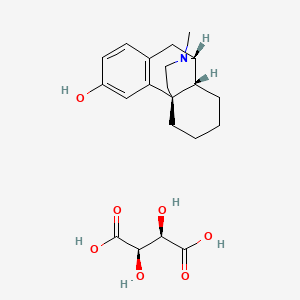
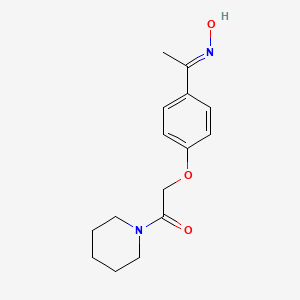
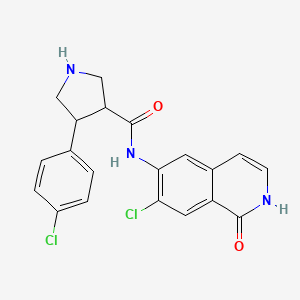
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)

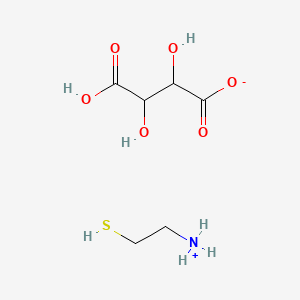
![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)
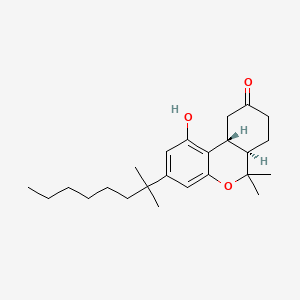
![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
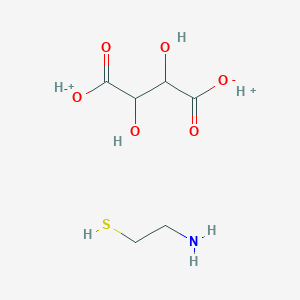
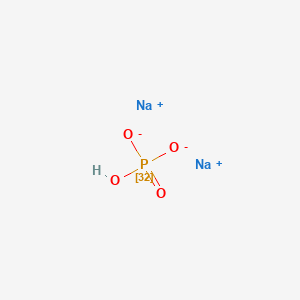
![1-Butyl-4-{3-fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B10774342.png)
![Doxacurium chloride [VANDF]](/img/structure/B10774347.png)
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10774348.png)
